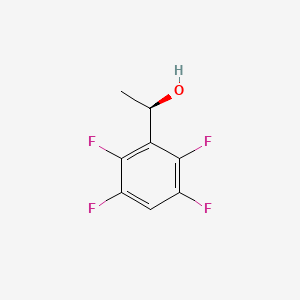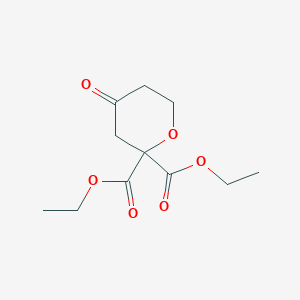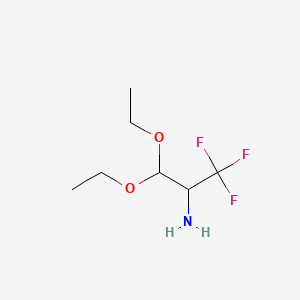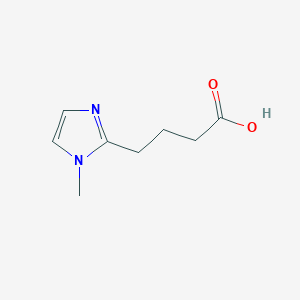
3-Chloro-2-(piperazin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-6-methoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-chloro-6-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the piperazine ring can undergo reduction to form secondary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives like azides or thiols.
- Oxidation produces aldehydes or carboxylic acids.
- Reduction results in secondary amines .
Aplicaciones Científicas De Investigación
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including antipsychotic and antidepressant drugs.
Biological Studies: Used in the study of receptor-ligand interactions, particularly in the central nervous system.
Industrial Applications: Employed in the synthesis of agrochemicals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as a ligand, binding to these receptors and modulating their activity, which can result in various pharmacological effects .
Comparación Con Compuestos Similares
1-(2-methoxyphenyl)piperazine: Lacks the chlorine atom, resulting in different pharmacological properties.
1-(2-chlorophenyl)piperazine: Lacks the methoxy group, affecting its receptor binding affinity and activity.
Uniqueness: 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine is unique due to the presence of both the chlorine and methoxy groups, which confer specific chemical and pharmacological properties that are not observed in its analogs .
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Clave InChI |
WNGPUPXDSZDOEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)Cl)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)






